Direct Head-to-Head Comparison: Z-Arg-SBzl Exhibits 11-Fold Higher Catalytic Efficiency than Z-Lys-SBzl for Recombinant Human Granzyme A
In a direct kinetic comparison using recombinant human granzyme A (rGranA), Z-Arg-SBzl demonstrates markedly superior catalytic performance compared to its lysine analog, Z-Lys-SBzl. This is a direct and quantitative measure of the enzyme's preference for arginine over lysine at the P1 position [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 2,860,000 M⁻¹s⁻¹ |
| Comparator Or Baseline | Z-Lys-SBzl: 481,000 M⁻¹s⁻¹ |
| Quantified Difference | Z-Arg-SBzl shows an 11-fold higher kcat/Km ratio. |
| Conditions | Recombinant human granzyme A (rGranA), pH and temperature not explicitly stated in table but derived from standard assay conditions in the associated publication. |
Why This Matters
This 11-fold difference in catalytic efficiency means Z-Arg-SBzl provides a significantly more sensitive assay for granzyme A, enabling detection of lower enzyme concentrations and yielding a stronger, more reliable signal, which is critical for accurate kinetic studies and high-throughput screening.
- [1] Beresford, P. J., et al. (1997). Recombinant human granzyme A binds to two putative HLA-associated proteins and cleaves one of them. Proceedings of the National Academy of Sciences, 94(17), 9285-9290. View Source
